molecular formula C11H12FNO3S B2862196 2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 757220-99-8

2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No.: B2862196
CAS No.: 757220-99-8
M. Wt: 257.28
InChI Key: WBFKTKOMVGRVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid is a synthetic propanoic acid derivative designed for research applications. Propanoic acid is a well-characterized short-chain fatty acid with a molar mass of 74.08 g/mol and a pKa of 4.87, which contributes to its role as a moderately strong carboxylic acid capable of participating in various chemical interactions . This specific compound features a molecular structure that integrates a 4-fluorophenyl carbamoyl group via a sulfanyl bridge, a design motif seen in compounds investigated for their potential as integrin inhibitors and other biologically active agents . The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to influence a compound's electronic properties, metabolic stability, and binding affinity. The primary value of this compound lies in its utility as a key chemical intermediate or a building block in organic synthesis and drug discovery research. It is particularly relevant in the exploration of structure-activity relationships (SAR) and the development of novel molecules targeting various physiological pathways . Researchers may employ this compound in the synthesis of more complex molecules designed to modulate protein-protein interactions or enzyme activity. Analytical data for this compound can be confirmed using advanced techniques standard for organic acids, such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, ensuring high purity and correct structural identification for research purposes . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3S/c1-7(11(15)16)17-6-10(14)13-9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFKTKOMVGRVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SCC(=O)NC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)propanoic acid, a compound with potential therapeutic applications, has garnered interest due to its unique structural features and biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and pharmacological properties.

Chemical Structure

The compound is characterized by the following structural formula:

C11H12FNO2S\text{C}_{11}\text{H}_{12}\text{F}\text{N}\text{O}_2\text{S}

This structure includes a fluorophenyl group, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, in structure-activity relationship (SAR) studies, it was found that modifications to the phenyl group significantly influenced the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. faecium
Compound A12
Compound B>64>64
This compoundTBDTBD

The specific minimum inhibitory concentration (MIC) values for this compound are still under investigation, but preliminary data suggest potential efficacy.

Anticancer Activity

The anticancer properties of this compound were evaluated in various cancer cell lines. In vitro studies revealed that it could inhibit cell viability in colorectal adenocarcinoma (Caco-2 cells), suggesting a selective action against certain cancer types.

Case Study: Caco-2 Cell Line

In a controlled study, cells were treated with varying concentrations of the compound:

  • Concentration : 100 µM
  • Viability Reduction : 39.8% compared to untreated controls (p < 0.001)

This indicates a significant anticancer effect, particularly in Caco-2 cells compared to A549 human pulmonary adenocarcinoma cells, which showed no significant activity.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineTreatment Concentration (µM)Viability (%)p-value
Caco-210039.8<0.001
A549100101.5N/A

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in treating infections and certain cancers. The presence of the fluorine atom is believed to enhance lipophilicity and thus improve cellular uptake.

Comparison with Similar Compounds

(a) 2-[(4-Fluorophenyl)sulfanyl]propanoic Acid

  • Structure : Lacks the carbamoylmethyl group present in the target compound, featuring a direct sulfanyl linkage to the 4-fluorophenyl ring.
  • Properties : The absence of the carbamoyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the target compound. Its InChIKey (DCGVRKXPYLZLIS-UHFFFAOYSA-N) and CAS number (155059-10-2) are documented .

(b) 2-[(4-Methylphenyl)thio]propanoic Acid

  • Structure : Substitutes the 4-fluorophenyl group with a 4-methylphenyl moiety.
  • Properties : The methyl group is electron-donating, increasing the electron density of the aromatic ring. This may enhance lipophilicity and alter metabolic stability compared to the fluorine-substituted analogue .

Functional Group Modifications

(a) 3-[(4-Fluorophenyl)carbamoyl]propanoic Acid

  • Structure: Replaces the sulfanyl group with a carbamoyl (-NH-C(=O)-) linkage directly attached to the propanoic acid chain.
  • The compound’s pKa (acid dissociation constant) is likely lower due to the electron-withdrawing carbamoyl group, enhancing acidity .

(b) 2-(4-Sulfamoylphenyl)propanoic Acid

  • Structure : Features a sulfamoyl (-SO2-NH2) group on the phenyl ring instead of a carbamoyl-methyl-sulfanyl chain.
  • Its SMILES string (CC(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O) and InChIKey (GTNIHNXJMUVRBM-UHFFFAOYSA-N) are available .

Chain-Length and Backbone Analogues

(a) 2-Benzamido Acetic Acid 2-Cyclohexyl Carboxamide (2BA2C)

  • Structure : Shares a carboxamide backbone but lacks the sulfanyl group and fluorophenyl substituent.
  • Properties : In vitro studies suggest carboxamide derivatives like 2BA2C exhibit varied binding affinities to enzymes, highlighting the importance of the sulfanyl group in the target compound for specific interactions .

(b) 2-{[2-(Cyclohexylcarbamoyl)benzoyl]amino}propanoic Acid (2CMPA)

  • Structure : Incorporates a benzoyl-carbamoyl moiety instead of the sulfanyl-carbamoylmethyl group.
  • Properties : The aromatic benzoyl group may enhance π-π stacking interactions in biological systems, a feature absent in the target compound .

Research Implications

  • Metabolic Pathways: The sulfanyl group in the target compound may undergo oxidation to sulfoxide or sulfone metabolites, analogous to metabolites identified in (e.g., methylsulfanyl-containing amino acids) .
  • Drug Design : The combination of sulfanyl and carbamoyl groups offers a balance of lipophilicity and polar interactions, making it a versatile scaffold for optimizing pharmacokinetic properties.
  • Unanswered Questions: Limited in vitro or in vivo data in the provided evidence necessitates further studies on the target compound’s bioavailability and target selectivity.

Q & A

Q. How to design stability studies for the compound under physiological conditions?

  • Methodological Answer :
  • Buffer Systems : PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C.
  • Degradation Monitoring : HPLC tracking of hydrolysis products (e.g., free 4-fluorophenylcarbamoyl acid) over 72 hours .

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